molecular formula C17H19NO3 B5114466 3,4-dimethoxy-N-(1-phenylethyl)benzamide

3,4-dimethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B5114466
M. Wt: 285.34 g/mol
InChI Key: LBKMBYDFKXVONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring and an N-(1-phenylethyl) side chain. The compound’s synthesis likely involves coupling 3,4-dimethoxybenzoic acid derivatives with 1-phenylethylamine, analogous to methods described for related benzamides (e.g., Suzuki coupling in ). The 1-phenylethyl group introduces chirality, making enantiomeric separation relevant ().

Properties

IUPAC Name

3,4-dimethoxy-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(13-7-5-4-6-8-13)18-17(19)14-9-10-15(20-2)16(11-14)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMBYDFKXVONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods: In an

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Ring N-Substituent Molecular Formula Key Properties/Activities Source/Application
3,4-Dimethoxy-N-(1-phenylethyl)benzamide 3,4-dimethoxy 1-phenylethyl C₁₇H₁₉NO₃ Chirality, potential FGFR-1 interaction Synthetic intermediate ()
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide 3,4-dimethoxy 4-methoxyphenyl C₁₆H₁₇NO₄ MWt: 287.315; Commercial availability ASINEX, Maybridge ()
3,5-Dinitro-N-(1-phenylethyl)benzamide 3,5-dinitro 1-phenylethyl C₁₅H₁₃N₃O₄ High chiral resolution (Rs=1.89) Chromatographic separation ()
3,4,5-Trimethoxy-N-(1-methylbenzimidazolyl)benzamide 3,4,5-trimethoxy 1-methylbenzimidazolyl C₁₈H₁₉N₃O₃ Antimicrobial/anticancer activity Benzimidazole derivatives ()
3-Nitro-5-(trifluoromethyl)-N-(1-phenylethyl)benzamide 3-nitro, 5-CF₃ 1-phenylethyl C₁₆H₁₃F₃N₂O₃ FtsZ/DprE1 inhibition Antimycobacterial studies ()

Physicochemical and Pharmacological Comparisons

  • Chirality and Separation: The 1-phenylethyl group in this compound introduces a stereocenter, necessitating enantiomeric resolution.
  • Binding Interactions : 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide exhibited strong binding to FGFR-1 (ΔG = -8.57 kcal/mol) via hydrogen bonds and hydrophobic interactions (). The 1-phenylethyl group in the target compound may enhance lipophilicity but reduce polar interactions compared to pyrazolyl substituents.
  • Bioactivity : Trimethoxy-substituted benzamides (e.g., 3,4,5-trimethoxy-N-(1-methylbenzimidazolyl)benzamide) demonstrate antimicrobial activity, highlighting the role of methoxy groups in modulating biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.